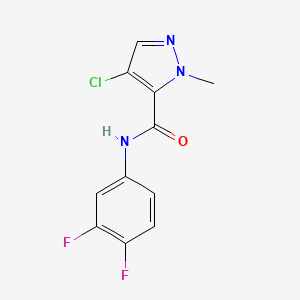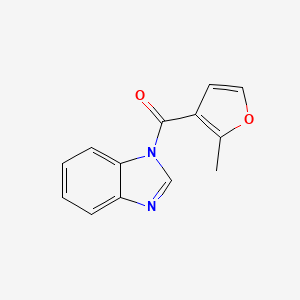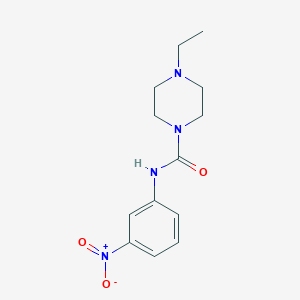![molecular formula C23H29N3O3S B5798541 1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE](/img/structure/B5798541.png)
1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a phenylpiperazine moiety and a pyrrolidine sulfonyl group, which contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.
Introduction of the pyrrolidine sulfonyl group: The phenylpiperazine intermediate is then reacted with pyrrolidine-1-sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Coupling with the propanone moiety: The final step involves the coupling of the intermediate with 3-bromopropan-1-one under nucleophilic substitution conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrrolidine moieties, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a serotonin reuptake inhibitor, making it a candidate for the development of antidepressant drugs.
Biological Studies: It has been used in studies investigating the modulation of neurotransmitter systems and their effects on behavior and mood.
Industrial Applications: The compound’s unique chemical structure makes it suitable for use in the synthesis of other complex organic molecules, potentially serving as a building block in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE involves its interaction with serotonin transporters. By inhibiting the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This action is believed to contribute to its potential antidepressant effects .
Comparación Con Compuestos Similares
1-(4-PHENYLPIPERAZIN-1-YL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPAN-1-ONE can be compared with other serotonin reuptake inhibitors, such as fluoxetine and sertraline. While these compounds share a similar mechanism of action, this compound is unique due to its distinct chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties .
Similar compounds include:
Fluoxetine: A widely used antidepressant known for its selective serotonin reuptake inhibition.
Sertraline: Another selective serotonin reuptake inhibitor with a different chemical structure but similar therapeutic effects.
Propiedades
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-(4-pyrrolidin-1-ylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-18-16-24(17-19-25)21-6-2-1-3-7-21)13-10-20-8-11-22(12-9-20)30(28,29)26-14-4-5-15-26/h1-3,6-9,11-12H,4-5,10,13-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOLDTIXQTZHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-3-CYCLOHEXYLPROPANAMIDE](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)

![4-FLUOROBENZALDEHYDE 1-(10-OXO-10H-PYRIDAZINO[6,1-B]QUINAZOLIN-2-YL)HYDRAZONE](/img/structure/B5798493.png)



![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5798537.png)
![(E)-2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B5798545.png)


![1-(4-Ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)
